2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone
Description
Properties
CAS No. |
29113-35-7 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
InChI Key |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Grimmel, Guinther, and Morgan's Synthesis
This approach involves heating o-amino benzoic acids with an amine and phosphorus trichloride to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method highlights the versatility of quinazolinone synthesis using different starting materials.
Synthesis from Isatoic Anhydride
Isatoic anhydride can be reacted with amines to form dihydro-4-oxoquinazolines, often using ethyl orthoformate as a solvent. This method is efficient for producing various quinazolinone derivatives.
Specific Synthesis of this compound
The synthesis of This compound typically involves a multi-step process. While specific literature on this exact compound is limited, a general approach can be inferred from related quinazolinone syntheses.
Starting Materials : The synthesis likely begins with a quinazolinone precursor, such as 4(3H)-quinazolinone , which can be prepared using methods like those described above.
Introduction of the Piperazinyl Moiety : The introduction of the 4-methyl-1-piperazinyl group could involve a coupling reaction with a suitable carbonylating agent. This might involve reacting the quinazolinone precursor with 4-methylpiperazine in the presence of a coupling reagent like carbonyl diimidazole (CDI) or 1,1'-carbonyldiimidazole.
Purification and Characterization : The final product would be purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR and IR.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The carbonyl group at position 2 undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:
-
Reaction with primary amines : Forms 2-amide derivatives under mild acidic conditions (pH 4–6) at 60–80°C .
-
Thiol substitution : Reacts with mercaptoacetic acid to yield thioether-linked analogs, often catalyzed by DBU (1,8-diazabicycloundec-7-ene) .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethylenediamine | EtOH, 70°C, 6 hr | 2-(Piperazinyl)ethylaminoquinazolinone | 78 | |
| Benzyl mercaptan | DMF, K₂CO₃, 80°C, 12 hr | 2-(Benzylthio)quinazolinone | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
The quinazolinone scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki coupling at C-6/C-8 positions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) introduces aromatic groups.
-
Buchwald-Hartwig amination forms C-N bonds with secondary amines (Pd₂(dba)₃, Xantphos, 100°C) .
Table 2: Palladium-Mediated Reactions
Hydrolysis and Decarbonylation
The piperazinyl carbonyl group is susceptible to hydrolysis:
-
Acidic hydrolysis (HCl, 100°C) cleaves the carbonyl-piperazine bond, yielding 4(3H)-quinazolinone and 4-methylpiperazine .
-
Enzymatic cleavage : Fungal α-ketoglutarate-dependent dioxygenase (α-KGD) oxidatively cleaves C-N bonds at ambient pH .
Key Data :
Cyclization and Ring Expansion
Under anhydrous conditions, the compound undergoes intramolecular cyclization:
-
Thermal cyclization (180°C, DMF) forms tricyclic derivatives via lactam formation .
-
Acid-mediated ring expansion (H₂SO₄, 0°C) generates benzodiazepine-fused analogs .
Mechanistic Insight :
The electron-withdrawing quinazolinone core promotes α-carbonyl group participation, accelerating cyclization .
Comparative Reactivity Analysis
Table 3: Reaction Selectivity Trends
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C-2 | High (carbonyl electrophilicity) | Amines, thiols, Grignard reagents |
| C-6/C-8 | Moderate (directed by Pd catalysis) | Aryl boronic acids, amines |
| N-3 | Low (steric hindrance) | Alkyl halides (under strong base) |
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Antitumour Activity : Bulky substituents (e.g., benzylmercapto) enhance activity compared to smaller groups (e.g., methylthio) . The target compound’s piperazinyl group may improve blood-brain barrier penetration, relevant for CNS tumours.
- Antiparasitic and Antimicrobial Activity : Aroyl and halogenated derivatives (e.g., bromo) show promise against Leishmania and bacteria, respectively .
- Antioxidant Activity: Electron-donating groups (e.g., phenolic -OH) enhance radical scavenging .
Mechanistic Insights
Biological Activity
2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinone derivatives, including this compound, exhibit a wide range of pharmacological properties such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : C14H16N4O2
- CAS Number : 29113-35-7
- Synonyms : 2-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one
Anticancer Activity
Numerous studies have reported the anticancer potential of quinazolinone derivatives. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticonvulsant Activity
Research on anticonvulsant properties indicates that derivatives of quinazolinone can exhibit significant activity compared to standard drugs like diazepam. For example, a derivative similar to this compound demonstrated moderate to significant anticonvulsant effects in animal models .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of quinazolinones have been documented extensively. In one study, derivatives were shown to reduce inflammation in induced models significantly. The analgesic activity was assessed using various pain models, demonstrating efficacy comparable to known analgesics .
Other Biological Activities
Additional biological activities associated with this compound include:
- Antioxidant Activity : Exhibits free radical scavenging properties.
- CNS Activity : Demonstrated sedative and tranquilizing effects in preclinical studies.
- Antihypertensive Effects : Some derivatives have shown promise in lowering blood pressure through vascular modulation.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various quinazolinone derivatives, it was found that substituents at the 2-position significantly influenced the activity. The presence of a piperazine moiety enhanced cytotoxicity against cancer cell lines .
Study 2: Anticonvulsant Screening
A series of quinazolinone derivatives were synthesized and screened for anticonvulsant activity. The results indicated that modifications at the piperazine ring could enhance efficacy, with some compounds showing better performance than traditional anticonvulsants like carbamazepine .
Q & A
Q. How can researchers address low reproducibility in pharmacological assays for quinazolinones?
- Methodological Answer : Standardize protocols:
- Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity).
- Validate enzyme sources (e.g., recombinant kinases vs. crude extracts).
- Include positive controls (e.g., doxorubicin for anticancer assays) and report IC50 values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
